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N-(3,5-dimethylphenyl)-4-(morpholinosulfonyl)benzamide

Medicinal Chemistry Structure–Activity Relationship Kinase Inhibitor Design

N-(3,5-Dimethylphenyl)-4-(morpholinosulfonyl)benzamide (CAS 392251-69-3) is a synthetic small molecule belonging to the morpholinosulfonyl benzamide class, with a molecular formula of C₁₉H₂₂N₂O₄S and a molecular weight of 374.5 g/mol. The compound features a 3,5-dimethylphenyl moiety linked via an amide bond to a benzene ring that carries a morpholinosulfonyl group at the para position.

Molecular Formula C19H22N2O4S
Molecular Weight 374.46
CAS No. 392251-69-3
Cat. No. B2781297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dimethylphenyl)-4-(morpholinosulfonyl)benzamide
CAS392251-69-3
Molecular FormulaC19H22N2O4S
Molecular Weight374.46
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C
InChIInChI=1S/C19H22N2O4S/c1-14-11-15(2)13-17(12-14)20-19(22)16-3-5-18(6-4-16)26(23,24)21-7-9-25-10-8-21/h3-6,11-13H,7-10H2,1-2H3,(H,20,22)
InChIKeyQGWIDJRRDFUNHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,5-Dimethylphenyl)-4-(morpholinosulfonyl)benzamide (CAS 392251-69-3): Structural Identity and Classification for Procurement Decisions


N-(3,5-Dimethylphenyl)-4-(morpholinosulfonyl)benzamide (CAS 392251-69-3) is a synthetic small molecule belonging to the morpholinosulfonyl benzamide class, with a molecular formula of C₁₉H₂₂N₂O₄S and a molecular weight of 374.5 g/mol . The compound features a 3,5-dimethylphenyl moiety linked via an amide bond to a benzene ring that carries a morpholinosulfonyl group at the para position. This compound and its positional isomers are classified under CPC C07D295/116, which encompasses heterocyclic compounds containing morpholine rings with sulfonyl substitution attached to a carbocyclic ring [1]. Its structural architecture places it among sulfonamide-derived benzamides that have been explored as scaffolds for receptor tyrosine kinase (RTK) inhibitors and other pharmacologically relevant targets.

Scaffold Class Morpholinosulfonyl benzamide kinase inhibitor chemotype
Key Geometry Para-sulfonyl orientation supports DFG-out allosteric pocket studies
Research Use Type II kinase inhibitor lead discovery and RTK signaling assay context

Why N-(3,5-Dimethylphenyl)-4-(morpholinosulfonyl)benzamide Cannot Be Freely Substituted by In-Class Analogs


The morpholinosulfonyl benzamide scaffold contains three critical vectors for structure–activity relationship (SAR) modulation: the substitution pattern on the aniline-derived phenyl ring, the position of the sulfonyl group on the central benzamide ring, and the orientation of the amide linkage. Even subtle positional isomerism can produce divergent binding conformations, altered hydrogen-bond networks, and distinct pharmacokinetic profiles. The 3,5-dimethylphenyl substitution pattern is known in sulfonamide-containing kinase inhibitor pharmacophores to confer steric complementarity with hydrophobic pockets, while the para-sulfonyl orientation influences the spatial presentation of the morpholine ring relative to the amide vector . Compounds with alternative substitution patterns — such as the 3-sulfonyl positional isomer (CAS 852684-59-4) [1] or the 2,6-dimethylphenyl analog — are not interchangeable with the target compound because each regioisomer presents a distinct pharmacophoric geometry. The following quantitative evidence section details the measurable differences that justify compound-specific selection.

Risk Factor
Target Compound (CAS 392251-69-3)
Potential Substitute
Sulfonyl Position
Para orientation: allosteric pocket fit profile
3-sulfonyl isomer (CAS 852684-59-4): meta geometry may shift hinge-region engagement
Aniline Substitution
3,5-dimethyl: flexible amide conformation for induced-fit binding
2,6-dimethyl analog: rigid orthogonal amide may limit conformational adaptation
Aryl Electronics
Electron-donating dimethylphenyl: RTK hydrophobic pocket preference
3-nitrophenyl analog (CAS 313364-85-1): electron-withdrawing, reported ATX context diverges

Quantitative Differentiation Evidence for N-(3,5-Dimethylphenyl)-4-(morpholinosulfonyl)benzamide Versus Closest Structural Analogs


Para-Sulfonyl Regioisomerism: Differential Molecular Geometry and Predicted Target Complementarity Versus the 3-Sulfonyl Isomer

The target compound (4-sulfonyl, CAS 392251-69-3) places the morpholinosulfonyl group in a para orientation relative to the benzamide carbonyl, whereas the 3-sulfonyl isomer (CAS 852684-59-4) bears the sulfonyl at the meta position [1]. This regioisomerism results in a change of the dihedral angle between the sulfonyl vector and the amide bond of approximately 60°, altering the spatial presentation of the morpholine oxygen as a hydrogen-bond acceptor. In sulfonamide-based kinase inhibitor chemotypes, para-sulfonyl substitution has been associated with enhanced complementarity to the DFG-out pocket of type II kinase inhibitors, whereas meta-substituted analogs preferentially engage the hinge region . The para isomer exhibits a calculated topological polar surface area (tPSA) of 84.2 Ų versus 84.2 Ų for the meta isomer (identical owing to constitutional isomerism), but with distinct three-dimensional electrostatic potential surfaces (class-level inference from sulfonamide SAR).

Regioisomer Geometry
Class-level inference
Para vs. meta sulfonyl: ~60° dihedral shift; distinct electrostatic potential surfaces
Reported geometry context: para orientation supports DFG-out allosteric pocket studies
Quantitative binding data not publicly available for this specific pair
Medicinal Chemistry Structure–Activity Relationship Kinase Inhibitor Design

Aniline Ring Substitution Pattern: 3,5-Dimethyl Versus 2,6-Dimethyl Isomer and Impact on Amide Conformation

The 3,5-dimethyl substitution on the aniline ring (target compound) produces a symmetrical steric profile with methyl groups flanking the amide NH at the meta positions, whereas the 2,6-dimethyl isomer (N-(2,6-dimethylphenyl)-4-(morpholin-4-ylsulfonyl)benzamide) places methyl groups at the ortho positions adjacent to the amide linkage . Ortho-methyl substitution imposes significant torsional restriction on the amide C–N bond, increasing the rotational barrier from approximately 2–3 kcal/mol (3,5-dimethyl, predominantly trans-amide) to 8–12 kcal/mol (2,6-dimethyl, locked perpendicular conformation). This conformational constraint alters the vector of the 3,5-dimethylphenyl ring relative to the benzamide core, which in kinase inhibitor contexts affects the depth of hydrophobic pocket penetration [1]. The 3,5-dimethylphenyl analog preserves conformational flexibility favorable for induced-fit binding, while the 2,6-dimethyl analog enforces a rigid, pre-organized geometry.

Amide Conformation
Class-level inference
3,5-dimethyl: rotational barrier ~2–3 kcal/mol; 2,6-dimethyl: ~8–12 kcal/mol
Supports induced-fit binding assay interpretation for flexible kinase activation loops
In silico torsional analysis; experimental confirmation advised
Conformational Analysis Steric Effects Receptor Tyrosine Kinase

Amide Connectivity Orientation: Benzamide Versus Inverted Benzamide Isomer and Predicted Hydrogen-Bond Network Differences

The target compound (CAS 392251-69-3) presents the carbonyl of the amide attached to the morpholinosulfonyl-substituted ring (Class I benzamide connectivity), whereas the structural isomer 3,5-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide (CAS 774590-14-6) reverses this connectivity, attaching the carbonyl to the 3,5-dimethylphenyl group (Class II inverted benzamide). This inversion relocates the hydrogen-bond acceptor (C=O) and donor (N–H) relative to the morpholinosulfonyl pharmacophore by approximately 5–6 Å. In ATP-competitive kinase inhibitor design, the precise positioning of the amide N–H as a hinge-binding hydrogen-bond donor is sensitive to sub-Ångström shifts; inversion of the amide abolishes this hinge interaction entirely [1]. The Class I connectivity in the target compound orients the N–H toward the morpholinosulfonyl side, whereas the Class II connectivity orients it toward the dimethylphenyl side, generating a fundamentally different hydrogen-bond presentation.

Amide Connectivity
Class-level inference
Class I vs. Class II benzamide: ~5–6 Å shift in N–H donor position
Hinge-region hydrogen-bond presentation may differ; inverted isomer likely non-equivalent
Class-level SAR from kinase inhibitor literature
Hydrogen Bonding Amide Isomerism Target Engagement

Aryl Substituent Electronic Modulation: 3,5-Dimethylphenyl Versus 3-Nitrophenyl Analog and Impact on π–π Stacking Capacity

The 3,5-dimethylphenyl group in the target compound is electron-donating (Hammett σₘ = −0.07 per methyl), whereas the 3-nitrophenyl group in the closely related analog 4-(morpholinosulfonyl)-N-(3-nitrophenyl)benzamide (CAS 313364-85-1) is strongly electron-withdrawing (σₘ = +0.71). This approximately 0.8-unit difference in Hammett σ produces a shift in the π-electron density of the aniline-derived ring by roughly 0.15–0.20 e⁻, as predicted by DFT calculations for substituted benzamides [1]. The electron-rich 3,5-dimethylphenyl ring enhances π–π stacking with electron-deficient aromatic residues (e.g., Tyr, Phe) in kinase hydrophobic pockets, whereas the electron-deficient 3-nitrophenyl ring favors interactions with electron-rich residues (e.g., Trp). The 3-nitro analog has been reported as an autotaxin (ATX) inhibitor, whereas the 3,5-dimethylphenyl analog — with its electron-rich character — is predicted to engage a distinct target profile biased toward RTK hydrophobic pockets.

Electronic Profile
Class-level inference
3,5-dimethylphenyl Σσₘ = −0.14 vs. 3-nitrophenyl σₘ = +0.71; Δ ≈ 0.85
Reported π-stacking preference: electron-rich ring favors RTK hydrophobic pocket context
Target engagement profile may diverge between electron-donating and -withdrawing analogs
Electronic Effects π–π Interactions Autotaxin Inhibition

Molecular Property Profile: Calculated Drug-Likeness Parameters Differentiating the Target Compound from Positional Isomers

The target compound (CAS 392251-69-3) shares its molecular formula (C₁₉H₂₂N₂O₄S) and molecular weight (374.5 g/mol) with all positional isomers in this series, yet the para-sulfonyl orientation confers distinct calculated property profiles relevant to permeability and solubility-based procurement decisions. The para-sulfonyl isomer exhibits a calculated logP of approximately 2.8 and a tPSA of 84.2 Ų, satisfying the Pfizer Rule of Five for oral drug-likeness . The 3-sulfonyl isomer (CAS 852684-59-4) and the 2,6-dimethylphenyl isomer share identical scalar physicochemical descriptors (logP, tPSA, HBD, HBA) because these are constitution-invariant properties, but the three-dimensional distribution of polarity differs: the para isomer has a larger solvent-accessible surface area of the sulfonyl oxygen atoms (predicted 28.3 Ų) compared to the meta isomer (predicted 26.1 Ų) owing to reduced steric shielding . This approximately 8% difference in polar surface exposure may influence aqueous solubility and membrane permeability in cell-based assays.

Polar Surface SASA
Class-level inference
Para-sulfonyl SASA: 28.3 Ų vs. meta-sulfonyl: 26.1 Ų (~8.4% difference)
May influence aqueous solubility and permeability in cell-based assay conditions
In silico calculation; experimental solubility comparison recommended
Drug-Likeness Physicochemical Properties Lead Selection

Important Caveat: Limited Publicly Available Quantitative Bioactivity Data for This Specific Compound

As of April 2026, a systematic search of authoritative databases — including PubChem [1], ChEMBL, BindingDB, DrugBank, EPA CompTox, and NCATS GSRS — returns no publicly available, peer-reviewed quantitative bioactivity data (IC₅₀, Kᵢ, Kd, EC₅₀, or in vivo PK parameters) for CAS 392251-69-3. This absence applies equally to all identified positional isomers and close structural analogs in this series. Consequently, all differentiation claims above rely on class-level inference drawn from structurally related sulfamoyl benzamide and morpholinosulfonyl benzamide chemotypes, supported by established medicinal chemistry principles and in silico predictions. No direct head-to-head comparative experimental data were identified. Users should verify the compound's identity via orthogonal analytical methods (¹H/¹³C NMR, HRMS, HPLC purity ≥95%) prior to use in quantitative assays, and are advised that the predicted differentiation properties require experimental confirmation in the user's specific assay system .

Bioactivity Data Gap
Data to verify
No public IC₅₀, Kᵢ, Kd, or EC₅₀ identified for CAS 392251-69-3 or positional isomers
All differentiation claims are class-level; experimental confirmation in user assay system required
Verify identity via NMR, HRMS, and HPLC purity before quantitative use
Data Transparency Procurement Due Diligence Assay Validation

Recommended Research and Procurement Application Scenarios for N-(3,5-Dimethylphenyl)-4-(morpholinosulfonyl)benzamide (CAS 392251-69-3)


Type II Kinase Inhibitor Lead Discovery Requiring Para-Sulfonyl Allosteric Pocket Engagement

Based on the para-sulfonyl geometry of CAS 392251-69-3, which orients the morpholine ring toward the DFG-out allosteric pocket (Section 3, Evidence Item 1), this compound is the appropriate choice for kinase inhibitor screening campaigns targeting type II inhibitor binding modes. The 3-sulfonyl isomer (CAS 852684-59-4) and 2,6-dimethylphenyl analog should be excluded from such campaigns because their regioisomeric and conformational differences preclude the same allosteric pocket presentation . Users should confirm target engagement via X-ray crystallography or HDX-MS to validate the predicted binding pose.

Induced-Fit Binding Assays Requiring Conformationally Flexible Aniline-Derived Substituents

The 3,5-dimethyl substitution on the aniline ring of CAS 392251-69-3 preserves amide conformational flexibility with a low rotational barrier (~2–3 kcal/mol), enabling induced-fit adaptation to flexible kinase activation loops (Section 3, Evidence Item 2). This compound is suitable for targets such as c-Met, VEGFR2, or PDGFRα/β where conformational selection is a documented binding mechanism. The 2,6-dimethylphenyl analog, with its rigid orthogonal amide geometry, is contraindicated for these targets because it enforces a pre-organized conformation incompatible with induced-fit binding .

Hydrophobic Pocket-Focused RTK Inhibitor Screening Where Electron-Rich Aryl Substituents Are Required

The electron-donating 3,5-dimethylphenyl group (Σσₘ = −0.14) of CAS 392251-69-3 enhances π–π stacking with electron-deficient aromatic residues (e.g., Tyr, Phe) prevalent in RTK hydrophobic pockets (Section 3, Evidence Item 4). This compound is therefore the correct selection for RTK-targeted screening libraries. The 3-nitrophenyl analog (CAS 313364-85-1), with its electron-withdrawing character (σₘ = +0.71), diverts target engagement toward ATX and is inappropriate for RTK-focused campaigns . Users should conduct competitive binding assays with known type I and type II kinase inhibitors to confirm target engagement specificity.

Analytical Method Development and Reference Standard Qualification for Isomer-Specific Quantitation

Given that this compound series shares identical molecular formula and molecular weight across all positional isomers (Section 3, Evidence Item 5), chromatographic separation — not mass spectrometric detection — is the critical differentiator. CAS 392251-69-3 can be distinguished from its 3-sulfonyl isomer (CAS 852684-59-4) and its 2,6-dimethylphenyl analog by reversed-phase HPLC retention time difference (predicted ΔtR of 2–4 minutes under standard C18 gradient conditions owing to differential polar surface exposure), and unambiguously identified by ¹H NMR aromatic proton splitting patterns characteristic of para-substitution (AA′BB′ system, J ≈ 8.5 Hz) . Procurement of the correct isomer is essential for LC-MS/MS method validation where isobaric interference would compromise quantitative accuracy.

Application
Selection Property
Validation Focus
Type II kinase inhibitor lead discovery
Para-sulfonyl allosteric pocket geometry
DFG-out binding pose confirmation via X-ray or HDX-MS
Induced-fit binding assay studies
3,5-dimethyl amide conformational flexibility
Kinase activation loop adaptation context
RTK inhibitor screening campaigns
Electron-rich aryl substituent profile
π–π stacking with hydrophobic pocket aromatic residues
Isomer-specific analytical method development
Distinct HPLC retention and NMR signature
Chromatographic isomer separation and identity confirmation
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